molecular formula C10H24O3S3Sn B13778347 Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris- CAS No. 70729-71-4

Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-

Cat. No.: B13778347
CAS No.: 70729-71-4
M. Wt: 407.2 g/mol
InChI Key: UZMMIZJMWXQBIK-UHFFFAOYSA-K
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Description

Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- is a complex organotin compound It is characterized by the presence of a butylstannylidyne group bonded to three thioether groups, each connected to an ethanol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- typically involves the reaction of butylstannylidyne with ethanol and a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether groups to thiols.

    Substitution: The ethanol groups can be substituted with other alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- involves its interaction with molecular targets through its thioether and ethanol groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’,2’'-[(methylstannylidyne)tris(thio)]tris-
  • Ethanol, 2,2’,2’'-[(ethylstannylidyne)tris(thio)]tris-
  • Ethanol, 2,2’,2’'-[(propylstannylidyne)tris(thio)]tris-

Uniqueness

Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- is unique due to the presence of the butylstannylidyne group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. These properties include differences in reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

70729-71-4

Molecular Formula

C10H24O3S3Sn

Molecular Weight

407.2 g/mol

IUPAC Name

2-[butyl-bis(2-hydroxyethylsulfanyl)stannyl]sulfanylethanol

InChI

InChI=1S/C4H9.3C2H6OS.Sn/c1-3-4-2;3*3-1-2-4;/h1,3-4H2,2H3;3*3-4H,1-2H2;/q;;;;+3/p-3

InChI Key

UZMMIZJMWXQBIK-UHFFFAOYSA-K

Canonical SMILES

CCCC[Sn](SCCO)(SCCO)SCCO

physical_description

Liquid

Origin of Product

United States

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